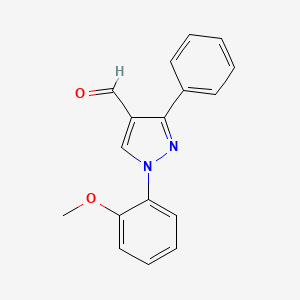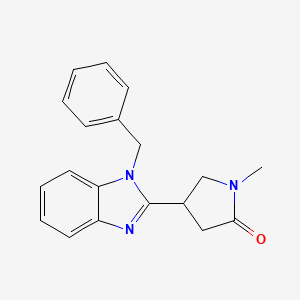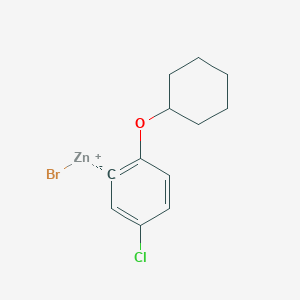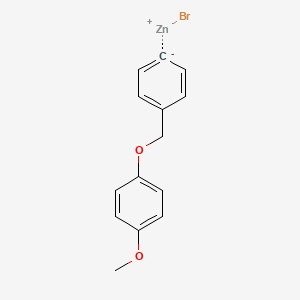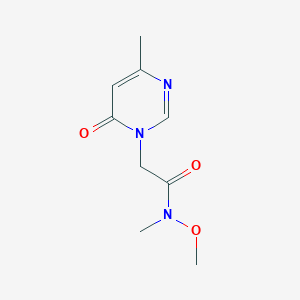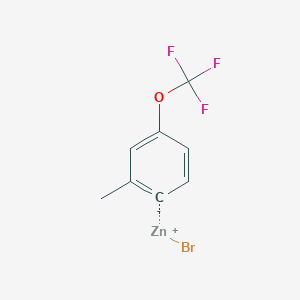
N-benzyl-3-(1H-indol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-(1H-indol-3-yl)propanamide: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a benzyl group attached to the nitrogen atom of the indole ring and a propanamide group at the 3-position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-(1H-indol-3-yl)propanamide typically involves the reaction of 3-(1H-indol-3-yl)propanoic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-benzyl-3-(1H-indol-3-yl)propanamide can undergo oxidation reactions, particularly at the indole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the amide group to an amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of N-benzyl-3-(1H-indol-3-yl)propanamine.
Substitution: Formation of various N-substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry: N-benzyl-3-(1H-indol-3-yl)propanamide is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antimicrobial and antitubercular activities. It has shown promising results in preliminary in vitro studies against various bacterial strains .
Medicine: The compound is being investigated for its potential use in the treatment of diseases such as tuberculosis and certain types of cancer. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-benzyl-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets in the body. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting enzymes involved in cell wall synthesis . Additionally, it can induce apoptosis in cancer cells by interfering with tubulin polymerization, thereby disrupting the mitotic process .
Comparaison Avec Des Composés Similaires
- N-benzyl-3-(1H-indol-3-yl)acetamide
- N-benzyl-3-(1H-indol-3-yl)butanamide
- N-benzyl-3-(1H-indol-3-yl)pentanamide
Comparison: N-benzyl-3-(1H-indol-3-yl)propanamide is unique due to its specific propanamide group, which influences its biological activity and chemical reactivity. Compared to its analogs with different alkyl chain lengths, it may exhibit different pharmacokinetic properties and binding affinities to biological targets .
Propriétés
Formule moléculaire |
C18H18N2O |
|---|---|
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
N-benzyl-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C18H18N2O/c21-18(20-12-14-6-2-1-3-7-14)11-10-15-13-19-17-9-5-4-8-16(15)17/h1-9,13,19H,10-12H2,(H,20,21) |
Clé InChI |
XSSVXNYSJYYDBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)CCC2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridazin-3-ol](/img/structure/B14879167.png)
![5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-[(3-methylbutyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14879173.png)
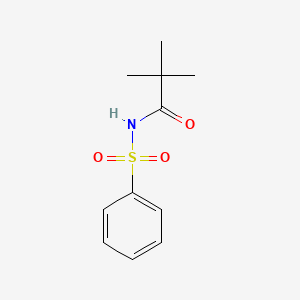
![N-(3-Imidazo[1,2-a]pyridin-2-yl-phenyl)-isobutyramide](/img/structure/B14879181.png)
